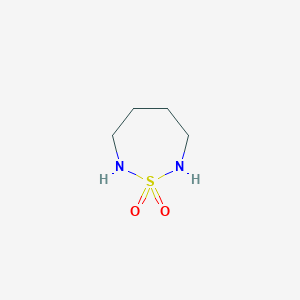

1,2,7-Thiadiazepane 1,1-dioxide

Vue d'ensemble

Description

1,2,7-Thiadiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Computational Chemistry Insights

A comprehensive DFT study by Haghdadi et al. (2016) examined the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxidized forms. Their findings shed light on the lower stabilities of equatorial conformers and sulfones compared to sulfoxides, providing essential data for computational chemistry and molecular design Haghdadi, Amiry, & Price, 2016.

Synthetic Chemistry Advances

Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process highlights the compound's versatility in accessing pharmacologically relevant derivatives Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015.

Continuous-Flow Organic Synthesis

Ullah et al. (2012) utilized a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol for the synthesis of a 1,2,5-thiadiazepane 1,1-dioxide library. This innovative approach demonstrates the compound's potential in high-throughput chemical synthesis and library production Ullah, Zang, Javed, Zhou, Knudtson, Bi, Hanson, & Organ, 2012.

Automated Parallel Synthesis

Zang et al. (2012) achieved the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrating the compound's applicability in automated synthetic strategies and its potential for generating diverse chemical libraries Zang, Javed, Hill, Ullah, Bi, Porubsky, Neuenswander, Lushington, Santini, Organ, & Hanson, 2012.

Synthesis and Functionalization

Johnson et al. (2003) developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, expanding the compound's utility in chemical synthesis and functionalization Johnson, Jewell, & Romero Donna Lee, 2003.

Mécanisme D'action

Target of Action

The compound is a relatively new entity and its specific interactions with biological targets are still under investigation .

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The compound is known to be synthesized using a one-pot elimination and inter-/intramolecular double aza-michael addition strategy .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is still under investigation .

Result of Action

Propriétés

IUPAC Name |

1,2,7-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWRJJUXVSAKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491284 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-19-5 | |

| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

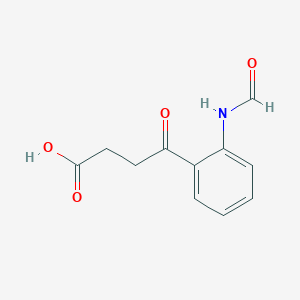

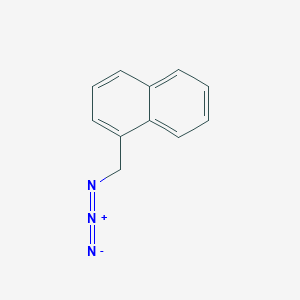

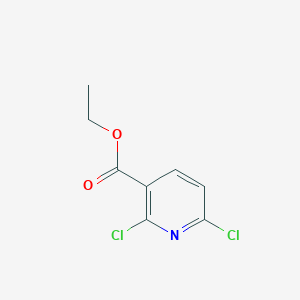

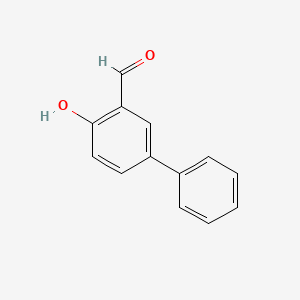

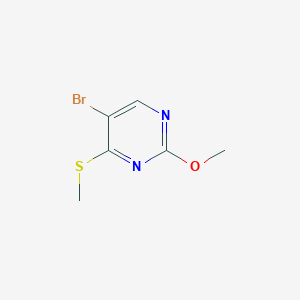

Feasible Synthetic Routes

Q1: What insights does the DFT study provide about the structural characteristics of 1,2,7-thiadiazepane 1,1-dioxide?

A1: While the abstract doesn't provide specific numerical data, the study likely used DFT calculations to determine the optimized geometry of the this compound molecule. This would include information about bond lengths, bond angles, and dihedral angles, giving a detailed picture of the molecule's three-dimensional shape. Additionally, the study likely calculated the molecule's vibrational frequencies, which could be used to predict its infrared (IR) spectrum. [] This information is valuable for understanding the molecule's potential reactivity and interactions.

Q2: How does the stability of this compound compare to 1,2,7-thiadiazepane 1-oxide, based on the DFT study?

A2: The abstract mentions that the study investigated the "relative stabilities" of the two compounds. [] This suggests that the researchers used DFT to calculate the energy of each molecule and then compared them. A lower energy generally indicates greater stability. The specific findings regarding which compound is more stable, and by how much, would be available within the full paper. This information can be crucial for understanding the potential for synthesis and reactivity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)